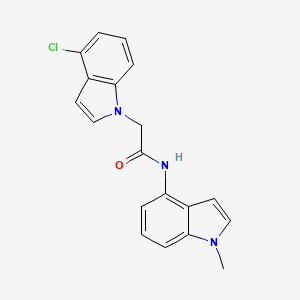
2-(4-chloro-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-chloro-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (CAS Number: 71753516) is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C19H16ClN3O, with a molecular weight of 347.80 g/mol. Its structure features two indole moieties linked by an acetamide group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including the compound . For instance, research has shown that related indole compounds exhibit significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
Mechanism of Action : Compound 7d , a close analog, was shown to induce apoptosis and arrest the cell cycle in the G2/M phase, inhibiting tubulin polymerization similar to colchicine .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been explored, particularly against resistant strains of bacteria. For example, compounds similar to This compound have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis, indicating a broad spectrum of action:
| Pathogen | MIC (μg/mL) |
|---|---|
| MRSA | 0.98 |
| Mycobacterium tuberculosis | TBD |
The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Antitumor Studies : A series of β-carboline derivatives were synthesized and evaluated for their antitumor activity across multiple human tumor cell lines, revealing promising results that support further development .
- Antimicrobial Studies : Research on indole derivatives indicated their potential in treating infections caused by resistant bacteria, with some compounds showing low minimum inhibitory concentrations (MICs) against clinical strains .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinity of these compounds to target proteins involved in cancer proliferation and bacterial metabolism, suggesting mechanisms through which these compounds exert their effects .
Propriétés
Formule moléculaire |
C19H16ClN3O |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-(4-chloroindol-1-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C19H16ClN3O/c1-22-10-8-14-16(5-3-6-17(14)22)21-19(24)12-23-11-9-13-15(20)4-2-7-18(13)23/h2-11H,12H2,1H3,(H,21,24) |
Clé InChI |
HEIHJEXAXFZUFF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















